molecular formula C16H16F7N7O2S B4346176 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE

Cat. No.: B4346176
M. Wt: 503.4 g/mol
InChI Key: WIMGLCXHSLMUJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple fluorinated groups, a pyrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE typically involves multiple steps, including the formation of the pyrazole and triazole rings, followed by the introduction of the difluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the thioacetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The fluorinated groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE involves its interaction with specific molecular targets. The compound’s fluorinated groups and heterocyclic rings enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)-1H-pyrazole: Similar in structure but lacks the triazole ring and thioacetyl group.

    4-ethyl-5-(trifluoromethyl)-1H-pyrazole: Contains the pyrazole ring but does not have the difluoromethyl groups or triazole ring.

    1,2,4-triazole: A simpler compound that forms part of the structure but lacks the additional functional groups.

Uniqueness

What sets 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE apart is its combination of multiple fluorinated groups, a pyrazole ring, and a triazole ring. This unique structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F7N7O2S/c1-3-29-12(7-4-9(16(21,22)23)28(2)26-7)24-25-14(29)33-6-10(31)30-15(32,13(19)20)5-8(27-30)11(17)18/h4,11,13,32H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMGLCXHSLMUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O)C3=NN(C(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F7N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE
Reactant of Route 5
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE

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